(4-(3-Chlorophenyl)thiazol-2-yl)methanamine
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Overview
Description
(4-(3-Chlorophenyl)thiazol-2-yl)methanamine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenyl)thiazol-2-yl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves the reduction of the thiazole derivative to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Chlorophenyl)thiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
(4-(3-Chlorophenyl)thiazol-2-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-(3-Chlorophenyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
- (2-(2-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Uniqueness
(4-(3-Chlorophenyl)thiazol-2-yl)methanamine is unique due to the presence of the chlorophenyl group, which enhances its biological activity and chemical reactivity compared to other thiazole derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9ClN2S |
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Molecular Weight |
224.71 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-2-7(4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 |
InChI Key |
XOTXYQRNWWDGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CN |
Origin of Product |
United States |
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